SV 293

Beschreibung

Eigenschaften

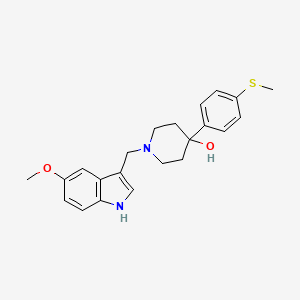

Molekularformel |

C22H26N2O2S |

|---|---|

Molekulargewicht |

382.5 g/mol |

IUPAC-Name |

1-[(5-methoxy-1H-indol-3-yl)methyl]-4-(4-methylsulfanylphenyl)piperidin-4-ol |

InChI |

InChI=1S/C22H26N2O2S/c1-26-18-5-8-21-20(13-18)16(14-23-21)15-24-11-9-22(25,10-12-24)17-3-6-19(27-2)7-4-17/h3-8,13-14,23,25H,9-12,15H2,1-2H3 |

InChI-Schlüssel |

LIFHVPXIKLLTMH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)NC=C2CN3CCC(CC3)(C4=CC=C(C=C4)SC)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SV293; SV-293; SV 293; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

NMS-293: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NMS-293 (also known as Itareparib or NMS-P293) is a third-generation, orally bioavailable, and highly potent small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1] Its development is centered on a differentiated mechanism of action characterized by high selectivity for PARP1 over PARP2 and a "non-trapping" catalytic inhibition.[1][2] This unique profile is designed to offer a superior therapeutic window, particularly in combination with DNA-damaging agents, by minimizing the hematological toxicities associated with previous generations of PARP inhibitors.[3] Furthermore, NMS-293 is engineered for high brain penetrance, opening therapeutic possibilities for primary brain malignancies and metastatic central nervous system (CNS) diseases.[4] Preclinical and early clinical data suggest a favorable safety profile and promising anti-tumor activity, both as a monotherapy in tumors with homologous recombination deficiencies (HRD) and in combination settings beyond the traditional BRCA-mutant landscape.[5]

Core Mechanism of Action: Selective, Non-Trapping PARP1 Inhibition

NMS-293 exerts its anti-tumor effects through the targeted inhibition of PARP1, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[6] In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during replication.[7] This overwhelming level of DNA damage cannot be repaired effectively, resulting in genomic instability and subsequent cell death through a process known as synthetic lethality.[7]

A critical and distinguishing feature of NMS-293 is its "non-trapping" mechanism.[1] Unlike first and second-generation PARP inhibitors that stabilize the PARP-DNA complex, effectively "trapping" PARP on the DNA and creating cytotoxic lesions, NMS-293 is designed to inhibit the catalytic activity of PARP1 without inducing the formation of these PARP-chromatin complexes.[4][5] This is believed to mitigate the off-target toxicities, particularly myelosuppression, associated with PARP trapping in healthy, rapidly dividing cells like those in the bone marrow.

Signaling Pathway: DNA Damage Response and Synthetic Lethality

The following diagram illustrates the central role of PARP1 in DNA repair and the principle of synthetic lethality exploited by NMS-293 in HRD-deficient cancer cells.

Quantitative Data

In Vitro Potency and Selectivity

NMS-293 demonstrates high potency for PARP1 and significant selectivity over PARP2, which is hypothesized to contribute to its favorable safety profile.

| Parameter | Value | Reference |

| PARP1 IC50 | <10 nM | |

| PARP1/PARP2 Selectivity | >200-fold | [7][8] |

Non-Trapping Activity

The non-trapping mechanism of NMS-293 has been demonstrated in biochemical assays, showing significantly lower PARP trapping potential compared to other PARP inhibitors.

| Compound | Relative Trapping Potency | Reference |

| Saruparib | Highest | [9] |

| Olaparib | High | [9] |

| Veliparib | Moderate | [9] |

| NMS-293 | Lowest | [9] |

Preclinical Pharmacokinetics

NMS-293 exhibits favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and CNS penetration.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rodents & Non-rodents | Nearly complete | [7] |

| Clearance | Rodents & Non-rodents | Low | [7] |

| Brain/Plasma Ratio | Rats & Mice | 4-10 | [4] |

| P-glycoprotein (PgP) Substrate | In vitro | No | [4] |

Preclinical Efficacy

NMS-293 has demonstrated potent anti-tumor activity in preclinical models of cancers with homologous recombination deficiencies and in combination with chemotherapy in glioblastoma models.

| Model | Treatment | Key Finding | Reference |

| MDA-MD-436 (BRCA1 mutant) Xenograft | NMS-293 (50 mg/kg, single oral dose) | >95% inhibition of PAR in tumors for >24h | [4] |

| BRCA-mutated Breast Cancer Xenograft | NMS-293 (oral administration) | Complete tumor regressions and cures | [7] |

| Glioblastoma Xenograft Models (TMZ-sensitive and resistant) | NMS-293 + Temozolomide (TMZ) | Synergistic and well-tolerated anti-tumor activity |

Clinical Trial Data

Early clinical data from Phase 1 and 2 studies have provided insights into the safety, tolerability, and preliminary efficacy of NMS-293.

Phase 1 Monotherapy Study (NCT04182516) [10]

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 100 mg BID (28-day cycle) | [11] |

| Most Frequent Treatment-Related Adverse Events (TRAEs) | Reversible QTcF prolongation, nausea, asthenia, decreased appetite, vomiting (mainly mild/moderate) | [11] |

| Myelosuppression | No dose-dependent trends observed | [11] |

Phase 1/2 Combination Study with Temozolomide in Glioma (NCT04910022) [12]

| Parameter | Finding | Reference |

| Safety | No Grade ≥3 TRAEs reported (as of Aug 2023 data cut-off) | [11] |

| Most Frequent TRAEs | Nausea, fatigue, vomiting, decreased appetite, decreased platelet count (mainly Grade 1) | [11] |

| Preliminary Efficacy | Confirmed partial response in a glioblastoma patient; unconfirmed PR with ongoing tumor shrinkage in a Grade 3 astrocytoma patient; complete radiological disappearance of a non-target lesion in a glioblastoma patient. | [5][11] |

| Pharmacokinetics (Half-life) | Approximately 5 to 13 hours | [11] |

Experimental Protocols

Detailed, proprietary experimental protocols are not publicly available. The following descriptions are based on information from published abstracts and presentations.

Biochemical PARP Inhibition Assay

-

Principle: To determine the concentration of NMS-293 required to inhibit 50% of PARP1 and PARP2 enzymatic activity (IC50).

-

General Methodology: Recombinant human PARP1 or PARP2 enzyme is incubated with a histone substrate and biotinylated NAD+ in the presence of varying concentrations of NMS-293. The reaction is allowed to proceed, and the amount of poly(ADP-ribosyl)ated histones is quantified, typically using a chemiluminescent or fluorescent detection system. IC50 values are calculated from the dose-response curves.

Cellular PAR Synthesis Inhibition Assay

-

Principle: To measure the ability of NMS-293 to inhibit the formation of poly(ADP-ribose) (PAR) in cells following DNA damage.

-

General Methodology: Cancer cell lines are treated with various concentrations of NMS-293 before being exposed to a DNA-damaging agent (e.g., hydrogen peroxide). Cells are then lysed, and the levels of PAR are quantified using an ELISA-based method or by immunofluorescence. This assay confirms the on-target activity of the compound in a cellular context.[8]

PARP Trapping Assay

-

Principle: To quantify the ability of a PARP inhibitor to stabilize the PARP-DNA complex.

-

General Methodology: A common method is the proximity ligation assay (PLA). Cells are treated with the PARP inhibitor, and the proximity of PARP1 to chromatin is detected using specific antibodies. When the antibodies are in close proximity (indicating trapping), a signal is generated and quantified, allowing for a comparison of the trapping potential of different inhibitors.[9]

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of NMS-293 in a living organism.

-

General Methodology: Human cancer cells (e.g., MDA-MD-436) are implanted subcutaneously or orthotopically into immunocompromised mice.[4] Once tumors are established, mice are randomized into treatment and control groups. NMS-293 is administered orally at various doses and schedules. Tumor volume is measured regularly to determine tumor growth inhibition. For pharmacodynamic assessments, tumors can be harvested at specific time points to measure biomarkers like PAR levels.[4]

Visualizations

Experimental Workflow: In Vivo Xenograft Study

Logical Relationship: The "Non-Trapping" Advantage

Conclusion

NMS-293 is a promising third-generation PARP1 inhibitor with a distinct mechanism of action that differentiates it from its predecessors. Its high selectivity for PARP1, coupled with its non-trapping nature and ability to cross the blood-brain barrier, positions it as a potentially safer and more effective therapeutic agent, particularly in combination regimens and for the treatment of CNS malignancies. The ongoing clinical development will be crucial in further defining its role in the evolving landscape of targeted cancer therapies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. You are being redirected... [nervianoms.com]

- 3. A phase I/II combination study of NMS-03305293 and Temozolomide in adult patients with recurrent Glioblastoma [mdanderson.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. nmsgroup.it [nmsgroup.it]

- 7. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. nmsgroup.it [nmsgroup.it]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. nmsgroup.it [nmsgroup.it]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

NMS-293: A Technical Guide to a Novel PARP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-293, also known as Itareparib or NMS-03305293, is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] Developed by Nerviano Medical Sciences, this third-generation PARP inhibitor exhibits a unique profile characterized by its non-trapping mechanism of action, high brain penetrance, and selectivity for PARP1 over PARP2.[3][4] These features position NMS-293 as a promising therapeutic agent, particularly in combination with DNA-damaging agents, for the treatment of various cancers, including those with proficient homologous recombination (HR) repair pathways.[2][5]

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with NMS-293, designed to inform researchers and drug development professionals.

Core Properties and Mechanism of Action

NMS-293 exerts its anticancer effects through the specific inhibition of PARP1, a key enzyme in the DNA damage response (DDR) pathway. Unlike first and second-generation PARP inhibitors, NMS-293 is designed to be a "non-trapping" inhibitor. This means it does not stabilize the PARP1-DNA complex, a phenomenon known as trapping, which is believed to contribute to the hematological toxicity of other PARP inhibitors.[3][4] This reduced toxicity profile may allow for more effective and tolerable combination therapies with cytotoxic chemotherapies.

The high brain penetrance of NMS-293 is another distinguishing feature, with preclinical studies in rodents demonstrating a brain-to-plasma concentration ratio of 4 to 10.[1][6] This characteristic makes it a promising candidate for the treatment of primary brain tumors, such as glioblastoma, and brain metastases.[1][6]

The molecular mechanism of NMS-293 is centered on its potent and selective inhibition of PARP1's enzymatic activity. This leads to the accumulation of single-strand DNA breaks, which, during DNA replication, are converted into toxic double-strand breaks. In cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DNA damage leads to synthetic lethality and cell death.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for NMS-293 based on available preclinical information.

| Parameter | Value | Reference |

| PARP1 Potency | ||

| PARP1 IC50 | Single-digit nanomolar range | [7][8] |

| PARP1 Kd | 2 nM | [1][6] |

| PARP Selectivity | ||

| PARP1/PARP2 Selectivity | >200-fold | [3][5] |

| PARP2 Kd | 691 nM | |

| Pharmacokinetics (Rodents) | ||

| Brain/Plasma Ratio | 4 - 10 | [1][6] |

| Oral Bioavailability | Nearly complete | [3][8] |

| Clearance | Low | [3][8] |

| Preclinical Efficacy | ||

| In vivo PAR Inhibition (MDA-MB-436 xenograft) | >95% decrease for >24h (single 50 mg/kg oral dose) | [1] |

Experimental Protocols

PARP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of NMS-293 against the PARP1 enzyme.

Methodology: A common method for assessing PARP1 enzymatic activity is a chemiluminescent or fluorometric assay that measures the incorporation of NAD+ into poly(ADP-ribose) (PAR) chains on a histone substrate.

-

Materials: Recombinant human PARP1 enzyme, activated DNA, biotinylated NAD+, histone-coated microplates, streptavidin-HRP, chemiluminescent or fluorescent substrate, and a microplate reader.

-

Procedure (based on a typical chemiluminescent assay): [9]

-

Histone-coated 96-well plates are prepared.

-

A reaction mixture containing recombinant PARP1 enzyme, activated DNA, and varying concentrations of NMS-293 is added to the wells.

-

The enzymatic reaction is initiated by the addition of a biotinylated NAD+ substrate mixture.

-

The plate is incubated to allow for PAR synthesis.

-

The reaction is stopped, and the wells are washed.

-

Streptavidin-HRP is added to bind to the biotinylated PAR chains.

-

After another wash step, a chemiluminescent substrate is added.

-

The resulting luminescence, which is proportional to PARP1 activity, is measured using a microplate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular PAR Formation Assay

Objective: To confirm the mechanism of action of NMS-293 by measuring the inhibition of PAR synthesis in cells.

Methodology: An ELISA-based method is commonly used to quantify intracellular PAR levels.[10][11][12]

-

Materials: Cancer cell lines, hydrogen peroxide (to induce DNA damage), cell lysis buffer, PAR-specific capture antibody, detection antibody (e.g., anti-PAR monoclonal antibody), HRP-conjugated secondary antibody, and a colorimetric or chemiluminescent substrate.

-

Procedure (based on a typical ELISA): [10][12]

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with varying concentrations of NMS-293 for a specified time.

-

DNA damage is induced by treating the cells with hydrogen peroxide.

-

Cells are lysed, and the lysates are transferred to a microplate coated with a PAR-specific capture antibody.

-

The plate is incubated to allow the capture of PARylated proteins.

-

After washing, a primary antibody that detects PAR is added, followed by an HRP-conjugated secondary antibody.

-

A substrate is added, and the resulting signal is measured using a microplate reader.

-

The reduction in signal in the presence of NMS-293 indicates the inhibition of PAR formation.

-

Cell Viability (Cytotoxicity) Assay

Objective: To assess the cytotoxic effects of NMS-293 on cancer cell lines with different homologous recombination (HR) statuses.

Methodology: A colorimetric assay, such as the MTT or MTS assay, is a standard method to measure cell viability.[13][14]

-

Materials: HR-deficient (e.g., BRCA1/2 mutant) and HR-proficient cancer cell lines, cell culture medium, NMS-293, and an MTT or MTS reagent.

-

Procedure (based on a typical MTT assay):

-

Cells are seeded in 96-well plates and allowed to attach.

-

Cells are treated with a range of concentrations of NMS-293.

-

After a prolonged incubation period (e.g., 72 hours or longer), the MTT reagent is added to each well.

-

The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

-

In Vivo Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of NMS-293 as a single agent and in combination with other therapies.

-

MDA-MB-436 Breast Cancer Xenograft Model (Single Agent Efficacy): [1]

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Cell Line: MDA-MB-436, a human breast cancer cell line with a BRCA1 mutation.[15][16]

-

Procedure:

-

MDA-MB-436 cells are subcutaneously injected into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

NMS-293 is administered orally at various dose levels and schedules.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., PAR level inhibition).[1]

-

-

-

Orthotopic Glioblastoma Xenograft Model (Combination Therapy with Temozolomide): [1][17][18]

-

Animal Model: Immunocompromised mice.

-

Cell Line: Human glioblastoma cell line (e.g., U87MG-luc, which expresses luciferase for bioluminescence imaging).[19]

-

Procedure:

-

Glioblastoma cells are stereotactically implanted into the brain of the mice.

-

Tumor growth is monitored using bioluminescence imaging.

-

Mice are randomized into treatment groups: vehicle control, NMS-293 alone, temozolomide (TMZ) alone, and the combination of NMS-293 and TMZ.

-

Treatments are administered according to a defined schedule. For example, NMS-293 may be given orally daily, while TMZ is given for a specific number of consecutive days.

-

Tumor growth is monitored via bioluminescence imaging, and animal survival is recorded.

-

-

Visualizations

Signaling Pathway

Caption: NMS-293 inhibits PARP1, leading to synthetic lethality in HR-deficient cells.

Experimental Workflow

Caption: Workflow for assessing the in vivo efficacy of NMS-293 in xenograft models.

Conclusion

NMS-293 is a promising third-generation PARP1 inhibitor with a distinct preclinical profile. Its high potency, selectivity for PARP1, non-trapping mechanism, and ability to cross the blood-brain barrier suggest potential for significant clinical utility, both as a monotherapy in HR-deficient tumors and in combination with DNA-damaging agents in a broader range of cancers. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug developers in the field of oncology. Further investigation into the full clinical potential of NMS-293 is ongoing.

References

- 1. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]

- 2. You are being redirected... [nervianoms.com]

- 3. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. You are being redirected... [nervianoms.com]

- 5. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. tebubio.com [tebubio.com]

- 11. US20240197730A1 - Cancer treatment using parp inhibitors and plk1 inhibitors - Google Patents [patents.google.com]

- 12. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MDA-MB-436 cell line|AcceGen [accegen.com]

- 16. Response of subtype specific human breast cancer-derived cells to PARP and Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Focused ultrasound-mediated temozolomide delivery into intact blood–brain barrier tissue improves survival in patient-derived xenograft model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

NMS-293: A Preclinical In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-293 (also known as NMS-P293 or NMS-03305293) is a potent and highly selective, orally bioavailable, small-molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2][3][4] Developed by Nerviano Medical Sciences, it represents a next-generation PARP inhibitor with a distinct preclinical profile characterized by high selectivity for PARP-1 over PARP-2, a non-trapping mechanism of action, and the ability to penetrate the blood-brain barrier.[2][4][5][6] These characteristics suggest a potential for improved tolerability and efficacy in a range of oncology indications, including those with central nervous system (CNS) involvement.[2][4][5] This technical guide provides a comprehensive overview of the preclinical data and studies for NMS-293.

Core Quantitative Data

The preclinical development of NMS-293 has yielded significant quantitative data supporting its potency, selectivity, and pharmacological properties. These findings are summarized in the tables below for ease of comparison.

In Vitro Potency and Selectivity

| Parameter | Value | Species/System | Reference |

| PARP-1 IC50 | 10.4 nM | Biochemical Assay | [7] |

| PARP-1 Kd | 2 nM | Biochemical Assay | [2][3] |

| PARP-2 IC50 | >4160 nM | Biochemical Assay | [7] |

| Selectivity (PARP-2/PARP-1) | >400-fold | Biochemical Assay | [7] |

| Cellular PAR Synthesis IC50 | Single-digit nM | H2O2-induced | [1][4][8] |

Pharmacokinetic Profile

| Parameter | Value | Species | Reference |

| Oral Bioavailability | Nearly complete | Rodents and non-rodents | [1][2][4][8][9] |

| Brain/Plasma Ratio | 4 - 10 | Rodents (rats and mice) | [2][3] |

| Metabolic Stability | High | Cross-species | [1][2][4][8] |

| Clearance | Low | Rodents and non-rodents | [1][2][4][8] |

| P-glycoprotein (PgP) Substrate | No | In vitro | [2] |

In Vivo Efficacy

| Model | Treatment | Key Findings | Reference |

| BRCA-mutated Breast Cancer Xenograft | Single-agent NMS-293 | Complete tumor regressions and cures.[1][4][8][9] | [1][4][8][9] |

| MDA-MB-436 (BRCA1 mutant) Xenograft | 50 mg/kg single oral dose | >95% PAR inhibition in tumors for >24h. | [2] |

| Glioblastoma (GBM) Xenograft Models | NMS-293 in combination with Temozolomide (TMZ) | Synergistic and well-tolerated antitumor activity in both MGMT methylated and unmethylated models.[7][10][11][12] | [7][10][11][12] |

Signaling Pathway and Mechanism of Action

NMS-293 exerts its therapeutic effect through the targeted inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 leads to synthetic lethality.

References

- 1. Orthotopic GBM xenograft models [bio-protocol.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PARP assay [assay-protocol.com]

- 6. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nmsgroup.it [nmsgroup.it]

- 8. researchgate.net [researchgate.net]

- 9. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. You are being redirected... [nervianoms.com]

- 12. researchgate.net [researchgate.net]

NMS-293: A Deep Dive into its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-293 (also known as Itareparib or NMS-P293) is a potent and highly selective, orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1).[1][2] Developed by Nerviano Medical Sciences, it represents a new generation of PARP inhibitors characterized by its specific targeting of PARP-1 over PARP-2 and its unique non-DNA trapping mechanism.[3][4] These features are associated with a potentially improved safety profile, particularly concerning hematological toxicities, and may offer broader therapeutic opportunities, including in combination with DNA-damaging agents.[4][5][6] This technical guide provides a comprehensive overview of the target selectivity profile of NMS-293, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

NMS-293 exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1.[1] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Upon DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.

Inhibition of PARP-1 by NMS-293 prevents the formation of PAR chains, thereby impairing the recruitment of the DNA repair machinery.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP-1-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In HRD cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.[2]

A distinguishing feature of NMS-293 is its non-trapper mechanism.[1] Some PARP inhibitors not only block the catalytic activity of PARP-1 but also "trap" the enzyme on the DNA, creating a cytotoxic PARP-DNA complex that can be more toxic than the unrepaired SSB itself. NMS-293 is designed to avoid this trapping effect, which is thought to contribute to the hematological toxicity observed with other PARP inhibitors.[5] This non-trapper profile may allow for better tolerability and more effective combination therapies.[4][6]

Quantitative Target Selectivity Profile

The selectivity of a drug molecule is a critical determinant of its efficacy and safety. NMS-293 has been profiled for its activity against its primary target, PARP-1, and its closely related isoform, PARP-2.

| Target | Parameter | Value | Selectivity (PARP-2 / PARP-1) |

| PARP-1 | IC50 | 10.4 nM | >400-fold |

| PARP-2 | IC50 | >4160 nM | |

| PARP-1 | Kd | 2 nM | >200-fold |

Table 1: Biochemical Potency and Selectivity of NMS-293 against PARP-1 and PARP-2.[1]

| Compound | PARP-1 Trapping (IC50, µM) | PARP-2 Trapping (IC50, µM) |

| NMS-293 | 3.1 | 1.8 |

| Veliparib | 0.4 | 0.7 |

| Olaparib | 0.1 | 0.06 |

| Saruparib | 0.009 | 8.9 |

Table 2: Comparative PARP Trapping Activity of NMS-293 and other PARP inhibitors.

Note: A comprehensive kinome-wide selectivity profile for NMS-293 against a broad panel of kinases is not publicly available in the searched scientific literature and company disclosures. The available data focuses primarily on the selectivity between PARP-1 and PARP-2.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of NMS-293 in homologous recombination deficient (HRD) cancer cells.

Caption: Experimental workflow for determining the target selectivity profile of NMS-293.

Experimental Protocols

Detailed experimental protocols for the key assays cited in the characterization of NMS-293 are provided below.

Biochemical PARP-1 and PARP-2 Inhibition Assay (Fluorescence Polarization)

This assay is designed to measure the in vitro potency of NMS-293 against the enzymatic activity of PARP-1 and PARP-2. A likely method is a fluorescence polarization (FP)-based assay.

-

Principle: The assay measures the binding of a fluorescently labeled NAD+ analog to the active site of the PARP enzyme. In the absence of an inhibitor, the small fluorescent ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger PARP enzyme, its rotation is slowed, leading to a higher polarization value. Competitive inhibitors like NMS-293 will displace the fluorescent ligand, causing a decrease in fluorescence polarization.

-

Materials:

-

Recombinant human PARP-1 and PARP-2 enzymes.

-

Fluorescently labeled NAD+ analog (e.g., a BODIPY-labeled NAD+).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT).

-

NMS-293 stock solution in DMSO.

-

384-well, low-volume, black microplates.

-

-

Procedure:

-

Prepare serial dilutions of NMS-293 in assay buffer.

-

In the microplate, add the PARP enzyme (PARP-1 or PARP-2) to each well.

-

Add the serially diluted NMS-293 or DMSO vehicle control to the wells.

-

Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled NAD+ analog.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.

-

Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

-

Data Analysis: The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition of the enzymatic activity, is determined by fitting the data to a four-parameter logistic equation.

PARP Trapping Assay (PARPtrap™ Assay)

This assay quantifies the ability of NMS-293 to trap PARP-1 and PARP-2 on DNA. The commercially available PARPtrap™ Assay Kit from BPS Bioscience is a common method.

-

Principle: This is a fluorescence polarization-based assay. A fluorescently labeled DNA oligonucleotide is used as a probe. In the presence of NAD+, PARP-1 or PARP-2 binds to the DNA, undergoes auto-PARylation, and then dissociates from the DNA, resulting in a low FP signal. A "trapper" inhibitor will bind to the PARP-DNA complex and prevent its dissociation even in the presence of NAD+, leading to a sustained high FP signal.

-

Materials (based on BPS Bioscience PARPtrap™ Assay Kit):

-

Recombinant PARP-1 or PARP-2 enzyme.

-

Fluorescently labeled nicked DNA.

-

PARPtrap™ assay buffer.

-

NAD+.

-

NMS-293 stock solution in DMSO.

-

384-well, low-volume, black microplates.

-

-

Procedure:

-

Prepare a master mix containing assay buffer, DTT, and the fluorescently labeled nicked DNA.

-

Add the master mix to each well of the microplate.

-

Add serial dilutions of NMS-293 or other test compounds to the wells.

-

Add the PARP enzyme (PARP-1 or PARP-2) to all wells except the "blank" control.

-

Incubate for 30 minutes at room temperature with slow shaking.

-

Add NAD+ to all wells except the "no NAD+" control.

-

Incubate for 60 minutes at room temperature with slow shaking.

-

Measure fluorescence polarization using a microplate reader.

-

-

Data Analysis: The FP signal is plotted against the inhibitor concentration. The EC50 for trapping is determined from the dose-response curve.

Cellular PAR Synthesis Inhibition Assay

This assay measures the ability of NMS-293 to inhibit the synthesis of poly (ADP-ribose) (PAR) in cells following the induction of DNA damage.

-

Principle: Cells are treated with a DNA damaging agent, such as hydrogen peroxide (H2O2), to stimulate PARP activity. The amount of PAR synthesized is then quantified, typically by ELISA or Western blotting, in the presence and absence of the inhibitor.

-

Materials:

-

A suitable cell line (e.g., HeLa or a specific cancer cell line).

-

Cell culture medium and supplements.

-

NMS-293 stock solution in DMSO.

-

Hydrogen peroxide (H2O2) or another DNA damaging agent.

-

Lysis buffer.

-

For ELISA: Anti-PAR antibody (capture), secondary antibody conjugated to HRP, and substrate.

-

For Western Blot: Anti-PAR antibody, secondary antibody, and chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of NMS-293 for a specified period (e.g., 1-2 hours).

-

Induce DNA damage by adding H2O2 to the cell culture medium and incubate for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Quantify the protein concentration in the lysates.

-

For ELISA: Coat a microplate with an anti-PAR antibody. Add the cell lysates and incubate. Wash and add a detection antibody. Add the HRP-conjugated secondary antibody and then the substrate. Measure the absorbance.

-

For Western Blot: Separate the proteins in the cell lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-PAR antibody, followed by a secondary antibody. Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: The levels of PAR are normalized to the total protein concentration. The percentage of inhibition of PAR synthesis is calculated for each concentration of NMS-293 relative to the vehicle-treated, H2O2-stimulated control. The IC50 value is determined from the dose-response curve.

Conclusion

NMS-293 is a highly potent and selective inhibitor of PARP-1 with a favorable non-trapper profile. The quantitative data clearly demonstrates its high selectivity for PARP-1 over PARP-2, which is a key differentiator from many first- and second-generation PARP inhibitors. This selectivity, combined with its non-trapping mechanism, is anticipated to translate into an improved therapeutic window with reduced hematological toxicity. While a comprehensive kinome-wide selectivity profile is not publicly available, the detailed characterization of its interaction with the PARP family provides a strong foundation for its ongoing clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of NMS-293 and other novel PARP inhibitors.

References

NMS-293: A Technical Guide to a Novel Non-Trapping PARP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NMS-293 (also known as itareparib, NMS-P293, and NMS-03305293) is a third-generation, orally bioavailable, and highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] A key differentiator of NMS-293 is its non-trapping mechanism of action, which distinguishes it from many earlier generation PARP inhibitors.[3][4] This unique feature, combined with its high selectivity for PARP1 over PARP2 and excellent central nervous system (CNS) penetration, positions NMS-293 as a promising therapeutic agent, particularly for the treatment of brain tumors and in combination with DNA-damaging agents.[5][6] Preclinical studies have demonstrated its efficacy in homologous recombination deficient (HRD) tumor models, and early clinical trials have shown encouraging signs of activity and a favorable safety profile.[6][7][8]

Mechanism of Action: Selective, Potent, and Non-Trapping PARP1 Inhibition

PARP1 is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[9] In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which collapse replication forks, resulting in double-strand breaks (DSBs).[10] The inability to repair these DSBs through the faulty HR pathway leads to synthetic lethality and tumor cell death.[11]

NMS-293 exerts its anti-tumor effect through the potent and selective inhibition of PARP1's catalytic activity.[5][7] Unlike many other PARP inhibitors that "trap" the PARP enzyme on DNA, creating cytotoxic PARP-DNA complexes, NMS-293 is designed to avoid this trapping effect.[3][4] This non-trapping mechanism is believed to contribute to a better safety profile, particularly concerning myelosuppression, and makes NMS-293 an ideal candidate for combination therapies with chemotherapy or antibody-drug conjugates (ADCs) that also damage DNA.[4][12]

The proposed mechanism of action and the distinction between trapping and non-trapping inhibitors are illustrated in the signaling pathway diagram below.

Figure 1: Signaling pathway of PARP1 inhibition by NMS-293.

Preclinical Data

NMS-293 has undergone extensive preclinical evaluation, demonstrating favorable characteristics for a clinical candidate.[3][5]

Potency and Selectivity

NMS-293 is a highly potent inhibitor of PARP1 with a dissociation constant (Kd) of 2 nM.[3][5] It exhibits over 200-fold selectivity for PARP1 versus PARP2, a feature that is thought to minimize off-target effects, such as hematological toxicities, which can be associated with PARP2 inhibition.[7][10][11] In cellular assays, NMS-293 inhibits the synthesis of poly ADP-ribose (PAR) induced by hydrogen peroxide with an IC50 in the single-digit nanomolar range.[7][11]

| Parameter | Value | Reference |

| PARP1 Binding Affinity (Kd) | 2 nM | [3][5] |

| Selectivity (PARP1 vs. PARP2) | >200-fold | [7][11] |

| Cellular PAR Synthesis Inhibition (IC50) | Single-digit nM | [7][11] |

Pharmacokinetics and CNS Penetration

NMS-293 displays favorable pharmacokinetic properties, including high metabolic stability across species, low clearance, and nearly complete oral bioavailability in both rodents and non-rodents.[5][7][10] A significant feature of NMS-293 is its ability to extensively cross the blood-brain barrier.[5] In preclinical models (rats and mice), the brain-to-plasma concentration ratio was observed to be between 4 and 10, which is significantly higher than other major PARP inhibitors.[3][5] This high CNS penetration makes it a particularly promising agent for primary brain tumors like glioblastoma and for brain metastases.[5] Furthermore, NMS-293 is not a substrate for P-glycoprotein (PgP) mediated efflux, a common mechanism of drug resistance.[3][5]

| Parameter | Observation | Species | Reference |

| Oral Bioavailability | Nearly complete | Rodents and non-rodents | [5][7] |

| Brain/Plasma Ratio | 4 - 10 | Rats and mice | [3][5] |

| P-glycoprotein (PgP) Substrate | No | In vitro | [3][5] |

| Tumor/Plasma Ratio | >3.5-fold | Mice (MDA-MB-436 xenograft) | [5] |

In Vivo Efficacy

As a single agent, NMS-293 has demonstrated potent, dose-dependent anti-tumor activity in HRD xenograft models.[5] In mice bearing BRCA1-mutant MDA-MB-436 human breast cancer xenografts, oral administration of NMS-293 led to complete tumor regressions and cures.[7][11] A single oral dose of 50 mg/kg resulted in over 95% inhibition of PAR formation in tumors, which persisted for more than 24 hours.[5]

NMS-293 also shows potent synergistic efficacy when combined with the alkylating agent temozolomide (TMZ) in glioblastoma (GBM) models, including those resistant to TMZ due to unmethylated MGMT promoter status.[5][8]

Clinical Development

NMS-293 is being evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other agents.[6][13]

Monotherapy (PARPA-293-001, NCT04182516)

A Phase I dose-escalation study in patients with advanced/metastatic, relapsed/refractory solid tumors established a maximum tolerated dose (MTD) of 100 mg administered twice daily (BID) for 28 days in a 28-day cycle.[6][8] The pharmacokinetic profile showed a dose-dependent increase in exposure with a half-life of approximately 5 to 13 hours.[6] The most common treatment-related adverse events (TRAEs) were generally mild to moderate and included reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting.[6] Importantly, no dose-dependent trends of myelosuppression were observed.[6]

Combination with Temozolomide in Glioma (PARPA-293-002, NCT04910022)

This Phase I/II study is evaluating NMS-293 in combination with TMZ in adult patients with recurrent diffuse gliomas.[6][14] In this study, NMS-293 is administered on days 1-7 with TMZ on days 1-5 of a 28-day cycle.[6] The combination has been well-tolerated, with no Grade 3 or higher TRAEs reported at the time of data cutoff.[6][15] The most frequent any-grade TRAEs were nausea, fatigue, vomiting, decreased appetite, and decreased platelet count, primarily Grade 1.[6][15] Encouraging clinical activity has been observed, including a confirmed partial response in a glioblastoma patient and an unconfirmed partial response in a patient with grade 3 IDH-mutant astrocytoma.[6]

Other Combination Studies

The favorable safety profile, particularly the lack of significant bone marrow toxicity, supports the combination of NMS-293 with other DNA-damaging agents.[4] The FDA has cleared Investigational New Drug (IND) applications for Phase I studies combining NMS-293 with temozolomide in relapsed small cell lung cancer (SCLC) (PARPA-293-004) and with topotecan in BRCA wild-type ovarian cancer (PARPA-293-003).[12][16]

| Trial Identifier | Phase | Population | Intervention | Status |

| PARPA-293-001 (NCT04182516) | I | Advanced/metastatic solid tumors | NMS-293 monotherapy | Completed dose escalation |

| PARPA-293-002 (NCT04910022) | I/II | Recurrent diffuse gliomas | NMS-293 + Temozolomide | Recruiting |

| PARPA-293-003 | I | BRCA wild-type ovarian cancer | NMS-293 + Topotecan | IND cleared |

| PARPA-293-004 | I | Relapsed small cell lung cancer | NMS-293 + Temozolomide | IND cleared |

Experimental Protocols

Detailed, step-by-step experimental protocols for NMS-293 are proprietary to Nerviano Medical Sciences. However, based on published abstracts, the key methodologies can be outlined as follows.

Cellular PAR Synthesis Inhibition Assay

This assay is designed to confirm the on-target mechanism of action of NMS-293 in a cellular context.

Figure 2: Workflow for PAR synthesis inhibition assay.

-

Principle: To measure the ability of NMS-293 to inhibit PARP1 enzymatic activity within cells following the induction of DNA damage.

-

Methodology Outline:

-

Tumor cells (e.g., HeLa or specific cancer cell lines) are cultured in microplates.

-

Cells are pre-treated with a serial dilution of NMS-293 for a defined period.

-

DNA damage is induced by adding an agent such as hydrogen peroxide (H2O2) or MMS to stimulate PARP1 activity.[7][11]

-

After a short incubation, the reaction is stopped, and cells are lysed.

-

The amount of poly(ADP-ribose) (PAR) generated is quantified, typically using an anti-PAR antibody in an ELISA or by Western blot analysis.

-

The concentration of NMS-293 that inhibits PAR synthesis by 50% (IC50) is determined.[7]

-

In Vivo Xenograft Efficacy Studies

These studies assess the anti-tumor activity of NMS-293 in a living organism.

Figure 3: Workflow for in vivo xenograft efficacy study.

-

Principle: To evaluate the ability of orally administered NMS-293 to inhibit the growth of human tumors in an animal model.

-

Methodology Outline:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells known to have HRD (e.g., BRCA1-mutant MDA-MB-436).[5]

-

Tumors are allowed to establish and grow to a predetermined size.

-

Animals are randomized into groups to receive either vehicle control or NMS-293 at various doses and schedules via oral gavage.

-

Tumor dimensions are measured periodically with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.

-

The study continues until tumors in the control group reach a specified endpoint. Efficacy is assessed by comparing tumor growth between treated and control groups.[7]

-

For pharmacodynamic (PD) studies, tumors can be harvested at specific time points after dosing to measure drug concentration and target engagement (e.g., PAR levels).[5]

-

Conclusion

NMS-293 is a highly selective, potent, brain-penetrant PARP1 inhibitor with a distinguishing non-trapping mechanism. This unique combination of features offers the potential for improved tolerability and expanded therapeutic opportunities, particularly in combination with DNA-damaging agents and for the treatment of CNS malignancies. Preclinical data are robust, and early clinical results are promising, supporting its continued development as a next-generation PARP inhibitor.[1][4][6] The ongoing and planned clinical trials will be crucial in defining the role of NMS-293 in the evolving landscape of cancer therapy.[12]

References

- 1. You are being redirected... [nervianoms.com]

- 2. NMS-293 ( NMS-P293 ) | CAS 1606996-12-6 | PARP-1 Inhibitor | Sun-shinechem [sun-shinechem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. You are being redirected... [nervianoms.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Nerviano Medical Sciences Presents Preliminary, Encouraging Clinical Phase 1 Data for PARP-1 Selective Inhibitor at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]

- 9. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. You are being redirected... [nervianoms.com]

- 13. You are being redirected... [nervianoms.com]

- 14. mayo.edu [mayo.edu]

- 15. Ph I/II Study of NMS-03305293+TMZ in Adult Patients With Recurrent Glioblastoma [clin.larvol.com]

- 16. nmsgroup.it [nmsgroup.it]

NMS-293: A Technical Guide on Brain Penetrance Capabilities for Neuro-Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core brain penetrance capabilities of NMS-293, a potent and selective PARP-1 inhibitor. The following sections detail its mechanism of action, quantitative pharmacokinetic data, and the experimental methodologies employed in its preclinical evaluation, providing a comprehensive resource for researchers in neuro-oncology and drug development.

Core Attributes and Mechanism of Action

NMS-293, also known as itareparib, is a novel small molecule inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1).[1][2] Its primary mechanism of action involves the inhibition of PAR synthesis, a critical step in the repair of DNA single-strand breaks.[1][2][3] In tumor cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 by NMS-293 leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[3]

A key differentiator of NMS-293 is its non-trapping mechanism of action.[1][4] Unlike some other PARP inhibitors that trap PARP-1 on DNA, forming cytotoxic complexes, NMS-293 inhibits PARP-1's catalytic activity without stabilizing these complexes.[1] This characteristic is believed to contribute to a more favorable safety profile, particularly concerning hematological toxicity, and may allow for more effective combination therapies with DNA-damaging agents.[4] Furthermore, NMS-293 is not a substrate for P-glycoprotein (PgP) mediated efflux, a common mechanism of drug resistance.[1][2]

Signaling Pathway of NMS-293

Caption: Signaling pathway of NMS-293 in the context of DNA damage and repair.

Brain Penetrance and Pharmacokinetics

A critical feature of NMS-293 for the treatment of central nervous system (CNS) malignancies is its high brain penetrance.[1][2][5] Preclinical studies in rodents have demonstrated that NMS-293 effectively crosses the blood-brain barrier.

Quantitative Data on NMS-293 Brain Penetrance

| Parameter | Value | Species | Reference |

| Brain-to-Plasma Ratio | 4 - 10 | Rats and Mice | [1][2] |

| Unbound Brain to Unbound Plasma Partition Coefficient (Kp,uu) | 3.2 - 7.5 | Not Specified | [6] |

| Oral Bioavailability | Nearly complete | Rodents and Non-rodents | [1][2] |

| Half-life (in humans) | ~5 to 13 hours | Humans | [7] |

Experimental Protocols

The following sections outline the methodologies for key preclinical experiments cited in the evaluation of NMS-293.

Brain-to-Plasma Ratio Determination in Rodents

Objective: To quantify the ability of NMS-293 to cross the blood-brain barrier.

Methodology:

-

Dosing: A single oral or intravenous administration of NMS-293 at a defined dose (e.g., 50 mg/kg).[1]

-

Sample Collection: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours), animals are euthanized.[10] Blood is collected via cardiac puncture into heparinized tubes. The brain is perfused with saline to remove intravascular blood and then harvested.

-

Sample Processing: Blood is centrifuged to separate plasma. Brain tissue is homogenized.

-

Quantification: NMS-293 concentrations in plasma and brain homogenates are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10]

-

Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of NMS-293 in the brain tissue by its concentration in the plasma at each time point.

In Vivo Efficacy in a BRCA1-Mutant Breast Cancer Xenograft Model

Objective: To assess the single-agent antitumor activity of NMS-293 in a homologous recombination-deficient tumor model.

Methodology:

-

Cell Line: MDA-MB-436, a human breast cancer cell line with a BRCA1 mutation.[1]

-

Animal Model: Athymic nude mice.

-

Tumor Implantation: Subcutaneous injection of MDA-MB-436 cells (e.g., 2.5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

-

Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Dosing: Oral administration of NMS-293 (e.g., 50 mg/kg) as a single agent, once daily.[1] The control group receives a vehicle.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as a measure of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to measure the inhibition of PAR synthesis as a biomarker of NMS-293 activity.[1]

In Vivo Efficacy in a Glioblastoma Xenograft Model

Objective: To evaluate the synergistic effect of NMS-293 in combination with temozolomide (TMZ) in a brain tumor model.

Methodology:

-

Cell Line: A human glioblastoma cell line (e.g., U87 or a patient-derived xenograft line) engineered to express luciferase for in vivo imaging.

-

Animal Model: Immunocompromised mice (e.g., NSG mice).

-

Tumor Implantation: Intracranial injection of glioblastoma cells into the brain of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored by bioluminescent imaging.

-

Treatment Initiation: Once tumors are established, mice are randomized into treatment groups: vehicle, NMS-293 alone, TMZ alone, and NMS-293 in combination with TMZ.

-

Dosing: NMS-293 is administered orally, and TMZ is administered via an appropriate route (e.g., oral or intraperitoneal). Dosing schedules are based on preclinical optimization.

-

Efficacy Assessment: The primary endpoint is overall survival. Tumor burden is monitored via bioluminescent imaging.

Experimental Workflows

The following diagrams illustrate the workflows for the key preclinical experiments.

Workflow for Brain-to-Plasma Ratio Determination

Caption: Workflow for determining the brain-to-plasma ratio of NMS-293.

Workflow for Xenograft Efficacy Studies

Caption: General workflow for preclinical in vivo efficacy studies of NMS-293.

Clinical Development

NMS-293 is currently in clinical development.[4] Phase I/II studies are evaluating its safety, tolerability, and preliminary antitumor activity as a single agent in patients with advanced solid tumors and in combination with TMZ for recurrent diffuse gliomas.[7][11] The high brain penetrance of NMS-293 makes it a particularly promising candidate for the treatment of primary brain tumors, such as glioblastoma, and brain metastases.[1][2][4] Initial clinical data have shown that NMS-293 is well-tolerated with no dose-dependent trends of myelosuppression and has demonstrated encouraging clinical activity in combination with TMZ in recurrent glioma patients.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. You are being redirected... [nervianoms.com]

- 3. Dose-Finding Study and Pharmacokinetics Profile of the Novel 13-Mer Antisense miR-221 Inhibitor in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. You are being redirected... [nervianoms.com]

- 5. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ph I/II Study of NMS-03305293+TMZ in Adult Patients With Recurrent Glioblastoma [clin.larvol.com]

- 8. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats [mdpi.com]

- 9. cBioPortal for Cancer Genomics [cbioportal.org]

- 10. currentseparations.com [currentseparations.com]

- 11. fda.gov [fda.gov]

NMS-293: A Technical Guide to its Discovery and Development

Foreword: This document provides a comprehensive technical overview of NMS-293 (also known as NMS-P293 and NMS-03305293), a third-generation, selective, brain-penetrant, and non-trapping Poly (ADP-ribose) Polymerase 1 (PARP1) inhibitor. Developed by Nerviano Medical Sciences (NMS), NMS-293 represents a strategic evolution in PARP inhibitor design, aiming to enhance therapeutic combinations and address unmet needs in oncology, particularly in brain tumors and cancers outside the typical BRCA-mutation landscape. This guide is intended for researchers, scientists, and drug development professionals, detailing the preclinical rationale, mechanism of action, and clinical development trajectory of NMS-293.

Discovery and Rationale

The development of NMS-293 was driven by the need to overcome the limitations of first and second-generation PARP inhibitors. While clinically successful, many of these earlier agents inhibit both PARP1 and PARP2 and exhibit a "trapping" mechanism, whereby the inhibitor locks the PARP enzyme onto DNA. This trapping effect, while contributing to cytotoxicity, is also associated with significant hematological toxicity (myelosuppression), which limits combination strategies with DNA-damaging chemotherapies.[1][2]

The discovery program at Nerviano Medical Sciences, leveraging their extensive kinase inhibitor platform, aimed to identify a novel chemical entity with the following key characteristics:[3][4]

-

High Selectivity for PARP1 over PARP2: To spare PARP2-related functions and potentially reduce on-target toxicities like myelosuppression.[5]

-

Absence of DNA Trapping: To improve bone marrow safety and create a more tolerable combination partner for chemotherapy and other DNA-damaging agents.[1][2][6][7]

-

High Blood-Brain Barrier Penetrance: To effectively treat primary brain tumors like glioblastoma and brain metastases.[6][7]

-

Oral Bioavailability: For ease of clinical administration.[8][9]

This effort led to the identification of NMS-293, a small molecule inhibitor that embodies these design principles.[10][11]

Mechanism of Action

NMS-293 exerts its anti-tumor effect through the targeted inhibition of PARP1, a critical enzyme in the DNA Damage Response (DDR) network, particularly the Base Excision Repair (BER) pathway for single-strand breaks (SSBs).

Selective PARP1 Inhibition & Synthetic Lethality

In normal cells, DNA single-strand breaks are constantly generated and efficiently repaired by the BER pathway, in which PARP1 plays a key signaling role. When PARP1 is inhibited by NMS-293, these SSBs are not repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).

In cells with a proficient Homologous Recombination (HR) repair pathway, these DSBs can be effectively repaired. However, in tumor cells with deficiencies in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2 genes), these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality .[12]

NMS-293 is highly selective for PARP1, sparing PARP2. This is a key differentiator, as PARP2 inhibition has been linked to hematological toxicity.[13]

Non-Trapping Properties

Unlike many PARP inhibitors that trap the PARP1 enzyme on DNA, NMS-293 is characterized as a non-trapper.[13] This means it inhibits the catalytic activity of PARP1 without stabilizing the PARP1-DNA complex. This non-trapping mechanism is believed to be the reason for the observed favorable hematological safety profile, as trapping is a major contributor to myelosuppression. This improved safety profile makes NMS-293 an ideal candidate for combination with cytotoxic agents that also cause bone marrow toxicity.[2][5][7]

Preclinical Development

NMS-293 has undergone extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetics, and anti-tumor efficacy.

In Vitro Profile

The in vitro profile of NMS-293 demonstrates high potency and selectivity. It inhibits the catalytic activity of PARP1 with a dissociation constant (Kd) in the low nanomolar range and shows high selectivity over the PARP2 isoenzyme.

| Parameter | Value | Reference |

| Target | PARP1 | [13] |

| Binding Affinity (Kd) | 2 nM | [13] |

| Selectivity | >200-fold vs. PARP2 | |

| Cellular Activity | Single-digit nanomolar IC50 for PAR synthesis inhibition |

Pharmacokinetics and Brain Penetration

Preclinical studies in multiple species have shown that NMS-293 possesses favorable drug-like properties, including high oral bioavailability and metabolic stability. A critical feature is its ability to effectively cross the blood-brain barrier.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rodents & Non-rodents | Nearly complete | |

| Brain/Plasma Ratio | Rats & Mice | 4 - 10 | [13][14] |

| P-gp Substrate | - | No | [13] |

In Vivo Efficacy

NMS-293 has demonstrated potent single-agent anti-tumor activity in preclinical models of cancers with HR deficiencies. Furthermore, its unique properties support its use in combination with DNA-damaging agents, notably temozolomide (TMZ), in glioblastoma models.

| Model Type | Key Findings | Reference |

| BRCA-mutant Breast Cancer Xenograft | Oral administration as a single agent led to complete tumor regressions and cures. | [8][9] |

| Glioblastoma (GBM) Xenografts | Showed potent synergistic efficacy and good tolerability in combination with temozolomide (TMZ), even in TMZ-resistant (MGMT-unmethylated) models. | [8][9][15] |

| Pharmacodynamic (PD) Studies | A single 50 mg/kg oral dose in a breast cancer xenograft model resulted in >95% inhibition of PAR formation in tumors for over 24 hours. |

Experimental Protocols

While specific, detailed internal protocols for NMS-293 are proprietary, this section describes the general methodologies for the key experiments cited.

PARP1/PARP2 Biochemical Inhibition Assay

Objective: To determine the concentration of NMS-293 required to inhibit 50% of PARP1 and PARP2 enzymatic activity (IC50), thus establishing potency and selectivity.

Methodology:

-

Reaction Setup: Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction buffer containing biotinylated NAD+ (the PARP substrate) and fragmented DNA to activate the enzyme.

-

Inhibitor Addition: The reaction is performed in the presence of serial dilutions of NMS-293 or vehicle control.

-

Incubation: The mixture is incubated at room temperature to allow the poly(ADP-ribosyl)ation (PARylation) reaction to proceed.

-

Detection: The reaction plate, coated with histones (the protein target for PARylation), is washed. The incorporated biotinylated PAR chains are detected using a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescent probe.

-

Data Analysis: The signal is measured, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Selectivity is determined by the ratio of IC50 (PARP2) / IC50 (PARP1).

Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of NMS-293, alone or in combination with temozolomide, in a clinically relevant brain tumor model.

Methodology:

-

Cell Preparation: Patient-derived glioblastoma (PDX) cells or established GBM cell lines are cultured and prepared as a single-cell suspension.[16]

-

Animal Model: Immunocompromised mice (e.g., NOD-scid or nude mice) are used to prevent rejection of the human tumor cells.[17]

-

Stereotactic Implantation: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a precise number of tumor cells (e.g., 1x10^5 cells in 2-5 µL) is injected into the cerebral cortex or striatum.[16][17]

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI). Animal body weight and clinical symptoms are monitored as measures of toxicity.

-

Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., Vehicle, NMS-293, TMZ, NMS-293 + TMZ). NMS-293 is typically administered orally (p.o.) and TMZ is administered orally or via intraperitoneal (i.p.) injection according to a defined schedule.

-

Endpoint Analysis: The primary endpoint is typically overall survival. Tumor growth inhibition can also be assessed by imaging. At the end of the study, brains are often harvested for histological and biomarker analysis (e.g., PAR levels).

Clinical Development

The clinical development of NMS-293 is focused on leveraging its unique non-trapping and brain-penetrant properties, both as a monotherapy and in combination settings.

Phase I Monotherapy (PARPA-293-001)

The first-in-human study was a dose-escalation trial to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of NMS-293 in patients with advanced solid tumors, particularly those with BRCA mutations.[11][18]

| Study ID | Phase | Population | Key Objectives | Status/Results |

| PARPA-293-001 (NCT04182516) | I | Advanced/metastatic solid tumors | Safety, MTD, PK, preliminary efficacy | MTD established at 100 mg BID (28-day cycle). Most common TRAEs: reversible QTcF prolongation, nausea, asthenia. No dose-dependent myelosuppression observed.[9][18][19] |

Combination Therapy Trials

The favorable safety profile of NMS-293 has paved the way for multiple combination studies aimed at enhancing the efficacy of standard-of-care DNA-damaging agents.[7]

| Study ID | Phase | Population | Combination Agent | Key Objectives | Status/Results |

| PARPA-293-002 (NCT04910022) | I/II | Recurrent diffuse gliomas (incl. Glioblastoma) | Temozolomide (TMZ) | Safety, RP2D, 6-month PFS rate | Well-tolerated with intermittent dosing. Encouraging activity observed, including a confirmed PR in a glioblastoma patient and an unconfirmed PR in an astrocytoma patient.[1][6][18][19][20][21] |

| PARPA-293-003 (NCT06930755) | I | Recurrent, BRCA wild-type Ovarian Cancer | Topotecan | Safety, dose-finding, preliminary activity | Initiated April 2025.[5][7] |

| PARPA-293-004 | I | Relapsed Small Cell Lung Cancer (SCLC) | Temozolomide (TMZ) | Safety, preliminary activity | Initiated April 2025.[5][7] |

Clinical Safety and Pharmacokinetics

Across trials, NMS-293 has been generally well-tolerated. The absence of significant myelosuppression, even when combined with TMZ, supports its non-trapping mechanism.[15][18] Pharmacokinetic data from patients show a dose-proportional increase in exposure and a half-life of approximately 5 to 13 hours.[18][19]

Future Directions

The clinical development program for NMS-293 continues to expand. Having reacquired the full worldwide rights from Merck KGaA in late 2024, Nerviano Medical Sciences is actively planning further trials in other solid tumors.[2] The unique profile of NMS-293—combining PARP1 selectivity, a non-trapping mechanism, and brain penetrance—positions it as a potentially transformative agent. It has the potential to become a backbone therapy in combination with a variety of DNA-damaging modalities, including chemotherapy and antibody-drug conjugate (ADC) payloads, for a wide range of tumors beyond those with HR deficiencies.[7] The ongoing and planned studies will be critical in defining its role in the evolving landscape of cancer therapy.

References

- 1. mayo.edu [mayo.edu]

- 2. You are being redirected... [nervianoms.com]

- 3. You are being redirected... [nervianoms.com]

- 4. nmsgroup.it [nmsgroup.it]

- 5. You are being redirected... [nervianoms.com]

- 6. A phase I/II combination study of NMS-03305293 and Temozolomide in adult patients with recurrent Glioblastoma [mdanderson.org]

- 7. You are being redirected... [nervianoms.com]

- 8. NMS-03305293 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. You are being redirected... [nervianoms.com]

- 10. NMS-293 ( NMS-P293 ) | CAS 1606996-12-6 | PARP-1 Inhibitor | Sun-shinechem [sun-shinechem.com]

- 11. Nerviano Collaboration [merckgroup.com]

- 12. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Abstract 4843: NMS-P293, a PARP-1 selective inhibitor with no trapping activity and high CNS penetration, possesses potentin vivoefficacy and represents a novel therapeutic option for brain localized metastases and glioblastoma | Semantic Scholar [semanticscholar.org]

- 15. Nerviano Medical Sciences Presents Preliminary, Encouraging Clinical Phase 1 Data for PARP-1 Selective Inhibitor at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]

- 16. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. nmsgroup.it [nmsgroup.it]

- 19. researchgate.net [researchgate.net]

- 20. clinicaltrials.eu [clinicaltrials.eu]

- 21. duke-research.dukehealth.org [duke-research.dukehealth.org]

NMS-293 and its Role in the DNA Damage Response: A Technical Guide

The DNA Damage Response (DDR) is a complex network of cellular pathways that detect, signal, and repair DNA lesions, thus maintaining genomic integrity. In the context of oncology, the DDR has emerged as a critical therapeutic target. Cancer cells often harbor defects in DDR pathways, rendering them reliant on alternative repair mechanisms for survival. This dependency creates a vulnerability that can be exploited by targeted inhibitors. This technical guide provides an in-depth overview of NMS-293, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), and its role in the DNA damage response. While the initial query referenced the WEE1 kinase, it is crucial to clarify that NMS-293 is a PARP1 inhibitor. For completeness, this guide will also briefly touch upon the role of WEE1 in the DDR to provide a broader context for researchers in this field.

NMS-293: A Selective, Non-Trapping PARP1 Inhibitor

NMS-293 (also known as Itareparib and NMS-P293) is a third-generation, orally bioavailable, and brain-penetrant small molecule inhibitor of PARP1.[1][2] It is distinguished by its high selectivity for PARP1 over PARP2 and its "non-trapping" mechanism of action.[3][4]

Mechanism of Action:

PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA break, PARP1 synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which recruits the necessary DNA repair machinery. Inhibition of PARP1's catalytic activity prevents the repair of SSBs. When these unrepaired SSBs are encountered by the replication fork during DNA synthesis, they are converted into more cytotoxic double-strand breaks (DSBs).

In cancer cells with mutations in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately cell death. This concept is known as synthetic lethality.[5][6]

A key feature of NMS-293 is its "non-trapping" nature.[3][7] Some PARP inhibitors not only block the enzymatic activity of PARP1 but also "trap" the inactive PARP1 enzyme on the DNA at the site of the break. This trapping can lead to the formation of cytotoxic PARP-DNA complexes, which can contribute to toxicity in healthy cells, particularly bone marrow suppression.[3] By avoiding this trapping mechanism, NMS-293 is designed to have an improved safety profile, making it more suitable for combination therapies with DNA-damaging agents.[1][4]

Signaling Pathway of PARP1 Inhibition

Caption: Mechanism of action of NMS-293 in inducing synthetic lethality.

Quantitative Data

The following tables summarize key quantitative data for NMS-293 from preclinical and clinical studies.

Table 1: Preclinical Activity of NMS-293

| Parameter | Value | Cell Line/Model | Reference |

| PARP1 Kd | 2 nM | N/A | [8] |

| PARP1 vs PARP2 Selectivity | >200-fold | N/A | [6][9] |

| Cellular PAR Synthesis IC50 | Single-digit nanomolar | Various | [6][9] |

| In Vivo Efficacy | Complete tumor regression | BRCA mutated breast cancer xenografts | [6][9] |

| Brain/Plasma Ratio | 4-10 | Rats and mice | [8] |

Table 2: Clinical Trial Information for NMS-293

| Trial Identifier | Phase | Indication | Treatment Regimen | Status | Reference |

| PARPA-293-001 (NCT04182516) | I/II | Advanced/metastatic solid tumors | NMS-293 monotherapy (dose escalation) | Recruiting | [3][10][11] |

| PARPA-293-002 (NCT04910022) | I/II | Recurrent diffuse gliomas (including GBM) | NMS-293 in combination with temozolomide | Recruiting | [3][10][12] |

| PARPA-293-003 (NCT06930755) | I | Relapsed BRCA wild-type ovarian cancer | NMS-293 in combination with topotecan | Recruiting | [2][3] |

| PARPA-293-004 (NCT06931626) | I | Relapsed small cell lung cancer | NMS-293 in combination with temozolomide | Recruiting | [1][2][3] |

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting institutions. However, based on published abstracts and technical summaries, the general methodologies for key experiments can be outlined.

PAR Synthesis Inhibition Assay: This assay is used to determine the cellular potency of a PARP inhibitor.

-

Cell Culture: Human tumor cell lines are cultured in appropriate media.

-

Induction of DNA Damage: Cells are treated with a DNA-damaging agent, such as hydrogen peroxide, to induce single-strand breaks and activate PARP1.[6][9]

-

Inhibitor Treatment: Cells are concurrently treated with varying concentrations of NMS-293.

-

PAR Detection: After a short incubation period, cells are lysed, and the levels of poly(ADP-ribose) (PAR) are quantified using an ELISA-based assay or by Western blotting with an anti-PAR antibody.

-

Data Analysis: The concentration of NMS-293 that inhibits PAR synthesis by 50% (IC50) is calculated.

Cell Viability and Apoptosis Assays: These assays assess the cytotoxic effect of NMS-293, particularly in HR-deficient cells.

-

Cell Lines: A panel of cell lines, including those with and without defects in homologous recombination (e.g., BRCA1/2 mutations), are used.[5]

-

Treatment: Cells are treated with a range of concentrations of NMS-293 for an extended period (e.g., 72-96 hours).

-

Viability Measurement: Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity.[13]

-

Apoptosis Measurement: Apoptosis can be quantified by flow cytometry using Annexin V/propidium iodide staining or by measuring caspase-3/7 activity.[14]

-

Data Analysis: The differential sensitivity of HR-deficient versus HR-proficient cells to NMS-293 is determined.

In Vivo Xenograft Studies: These studies evaluate the anti-tumor efficacy of NMS-293 in a living organism.

-

Animal Models: Immunocompromised mice are implanted with human tumor cells, often those with BRCA mutations, to establish xenografts.[8][9]

-

Treatment Administration: Once tumors reach a specified size, mice are treated with NMS-293, typically administered orally.[6][9]

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement, for instance, by measuring the inhibition of PAR synthesis.[8]

-

Data Analysis: The effect of NMS-293 on tumor growth inhibition, regression, and overall survival is evaluated.

The Role of WEE1 in the DNA Damage Response

For the purpose of providing a comprehensive overview of DDR inhibitors, this section briefly describes the role of WEE1 kinase. It is important to reiterate that NMS-293 is not a WEE1 inhibitor .

WEE1 is a tyrosine kinase that acts as a critical gatekeeper of the G2/M cell cycle checkpoint.[15] In response to DNA damage, WEE1 phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing cells from entering mitosis with damaged DNA.[16][17] This allows time for DNA repair. Many cancer cells have a defective G1 checkpoint (often due to p53 mutations) and are therefore highly dependent on the G2/M checkpoint for survival after DNA damage.[18]